(3-(Methylamino)pyridin-2-yl)boronic acid
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Overview
Description
(3-(Methylamino)pyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a methylamino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylamino)pyridin-2-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For example, starting from 3-bromo-2-(methylamino)pyridine, a halogen-metal exchange can be performed using a strong base like n-butyllithium, followed by the addition of a boron source such as trimethyl borate to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-(Methylamino)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(3-(Methylamino)pyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of (3-(Methylamino)pyridin-2-yl)boronic acid in chemical reactions often involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The methylamino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Lacks the methylamino group, making it less versatile in certain reactions.
2-Pyridinylboronic acid: The boronic acid group is attached at a different position, affecting its reactivity and applications.
4-Pyridinylboronic acid: Similar structure but with different electronic properties due to the position of the boronic acid group.
Uniqueness
(3-(Methylamino)pyridin-2-yl)boronic acid is unique due to the presence of both the boronic acid and methylamino groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.
Properties
Molecular Formula |
C6H9BN2O2 |
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Molecular Weight |
151.96 g/mol |
IUPAC Name |
[3-(methylamino)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C6H9BN2O2/c1-8-5-3-2-4-9-6(5)7(10)11/h2-4,8,10-11H,1H3 |
InChI Key |
SYEPGMCLDJEUFD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=N1)NC)(O)O |
Origin of Product |
United States |
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